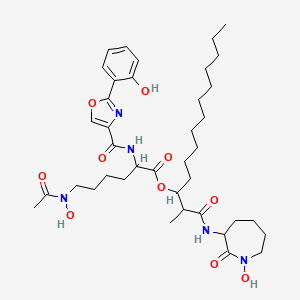

nocardimicin B

Description

Properties

Molecular Formula |

C39H59N5O10 |

|---|---|

Molecular Weight |

757.9 g/mol |

IUPAC Name |

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxotetradecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C39H59N5O10/c1-4-5-6-7-8-9-10-11-12-23-34(27(2)35(47)40-30-20-15-18-25-44(52)38(30)49)54-39(50)31(21-16-17-24-43(51)28(3)45)41-36(48)32-26-53-37(42-32)29-19-13-14-22-33(29)46/h13-14,19,22,26-27,30-31,34,46,51-52H,4-12,15-18,20-21,23-25H2,1-3H3,(H,40,47)(H,41,48) |

InChI Key |

QFWVGKDFYOXTQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |

Origin of Product |

United States |

Biological Origins and Production of Nocardimicin B

Isolation from Actinomycetes Genera

Actinomycetes, particularly the genus Nocardia, are well-documented producers of a wide array of secondary metabolites with significant biological activities. The isolation and identification of these bacteria from various ecological niches have been fundamental in the discovery of novel compounds, including nocardimicin B.

Several specific species and strains of Nocardia have been identified as primary producers of this compound and its structural analogs. These discoveries have often been the result of extensive screening programs and detailed chemical analysis of fermentation broths.

Nocardia sp. TPA0674, Nocardia sp. 13105, and Nocardia terpenica IFM 0406 : While detailed public information on the isolation and this compound production specifically by Nocardia sp. TPA0674 and Nocardia sp. 13105 is limited, research on related species provides a strong basis for their potential as producers. Nocardia terpenica IFM 0406, initially identified as Nocardia brasiliensis IFM 0406, is a known producer of various bioactive compounds. This strain was isolated from a patient in Japan suffering from lung nocardiosis academicjournals.org. Its genomic potential for producing a diverse array of secondary metabolites is well-recognized.

Nocardia alba NBRC 108234 : This species has been explicitly identified as a producer of this compound. A genomics-to-metabolomics analysis of Nocardia alba NBRC 108234 confirmed its ability to synthesize nocobactin-type siderophores, with mass spectrometry data perfectly matching that of nocardimicins A, B, and D nih.gov. This strain was originally isolated from a soil sample in Yunnan Province, China nih.gov.

Nocardia farcinica IFM 10152 : This is a clinically significant strain, isolated from the bronchus of a 68-year-old male Japanese patient nih.gov. While primarily studied for its pathogenic properties and resistance to antibiotics, the genomic sequence of N. farcinica IFM 10152 reveals numerous gene clusters for secondary metabolism, suggesting its potential to produce a wide range of bioactive molecules nih.govnih.gov. The genus Nocardia is known for its ability to thrive in both soil and animal tissues nih.govkarger.com.

Psychrophilic Nocardia sp. L-016 : Demonstrating the diverse environmental niches of nocardimicin-producing bacteria, this psychrophilic (cold-loving) strain was isolated from the Arctic researchgate.net. A combined strategy of 2D-NMR-metabolomics-driven substructure tracking and genome mining led to the targeted discovery of nocobactin-type lipopeptides, including new nocardimicin analogues, from this Arctic-derived Nocardia species researchgate.net.

The following table summarizes the identified primary producers of this compound and related compounds.

| Producing Strain | Known Nocardimicin Analogs Produced |

| Nocardia alba NBRC 108234 | Nocardimicin A, B, D nih.gov |

| Psychrophilic Nocardia sp. L-016 | Nocardimicins S-W (new analogues) researchgate.net |

The natural habitats of this compound-producing Nocardia species are varied, reflecting the adaptability of this genus. These bacteria are ubiquitous in the environment, playing important roles in the decomposition of organic matter brieflands.com.

Soil Environments : Soil is a primary and rich reservoir for a vast diversity of Nocardia species brieflands.com. The isolation of Nocardia alba NBRC 108234 from a soil sample underscores the importance of terrestrial environments as a source for these microorganisms nih.gov. Nocardia are saprophytes, thriving on decaying organic matter in the soil wikipedia.orgnih.gov.

Clinical and Pathogenic Niches : Several Nocardia species are opportunistic pathogens, causing infections in humans and animals, collectively known as nocardiosis wikipedia.orgnih.gov. The isolation of Nocardia terpenica IFM 0406 and Nocardia farcinica IFM 10152 from patients with nocardiosis highlights their ability to colonize and survive in host tissues academicjournals.orgnih.gov. These clinical settings represent a distinct ecological niche where these bacteria produce a range of secondary metabolites, potentially as a mechanism for survival and virulence.

Extreme Environments : The discovery of nocardimicin production by the psychrophilic Nocardia sp. L-016 from the Arctic demonstrates that these bacteria can also thrive in extreme and cold environments researchgate.net. This finding expands the known ecological range of nocardimicin-producing strains beyond temperate and clinical settings.

The diverse ecological niches of these producing strains are summarized in the table below.

| Strain | Ecological/Environmental Niche |

| Nocardia alba NBRC 108234 | Soil nih.gov |

| Nocardia terpenica IFM 0406 | Clinical (isolated from a patient with lung nocardiosis) academicjournals.org |

| Nocardia farcinica IFM 10152 | Clinical (isolated from a human bronchus), Soil nih.govnih.gov |

| Psychrophilic Nocardia sp. L-016 | Arctic environments researchgate.net |

Cultivation and Fermentation Strategies for Enhanced this compound Production

While specific, detailed strategies exclusively for enhancing this compound production are not extensively documented in publicly available literature, general principles for optimizing secondary metabolite production in Nocardia and other actinomycetes can be applied. These strategies focus on manipulating nutritional and physical parameters of the culture environment to maximize the yield of the desired compound.

The production of secondary metabolites by Nocardia is often not linked to the primary growth phase and can be triggered by nutrient limitation or other stress factors. Therefore, a two-stage cultivation process is often employed: a growth phase with optimal nutrients for biomass accumulation, followed by a production phase with a different medium composition to induce secondary metabolite synthesis.

Key parameters that can be optimized for enhanced production include:

Media Composition :

Carbon Sources : The type and concentration of carbon sources such as glucose, glycerol, and various oils can significantly influence the production of secondary metabolites.

Nitrogen Sources : Organic nitrogen sources like yeast extract, peptone, and casamino acids, as well as inorganic sources like ammonium salts, can be manipulated to enhance yield. The carbon-to-nitrogen ratio is a critical factor.

Precursors : The addition of biosynthetic precursors to the fermentation medium can direct the metabolic flux towards the desired compound. For the related compound nocardicin A, the addition of L-tyrosine, p-hydroxyphenylpyruvic acid, DL-p-hydroxymandelic acid, and L-p-hydroxyphenylglycine has been shown to stimulate production.

Trace Elements : Minerals and trace elements are often essential cofactors for the enzymes involved in secondary metabolite biosynthesis.

Fermentation Conditions :

pH : Maintaining an optimal pH range is crucial for both microbial growth and enzyme activity.

Temperature : Each Nocardia strain has an optimal temperature for growth and secondary metabolite production.

Aeration and Agitation : As aerobic bacteria, Nocardia require sufficient oxygen for growth and biosynthesis. The levels of dissolved oxygen, influenced by agitation and aeration rates, are critical parameters to control in submerged fermentation.

Inoculum Development : The age and density of the inoculum used to start the fermentation can impact the subsequent growth and production phases.

Advanced Strategies :

Fed-Batch Fermentation : This technique involves the controlled addition of nutrients during the fermentation process to avoid substrate inhibition and prolong the production phase.

Genetic Engineering : Modification of regulatory genes or biosynthetic pathway genes can be a powerful tool to increase the production of the desired metabolite.

The following table outlines general strategies for enhancing secondary metabolite production in Nocardia that could be adapted for this compound.

| Strategy | Approach | Rationale |

| Media Optimization | Screening of various carbon and nitrogen sources. | To identify the optimal nutrient composition for growth and production. |

| Precursor Feeding | Supplementation with known or predicted biosynthetic precursors. | To increase the pool of building blocks for the target molecule. |

| Process Parameter Control | Optimization of pH, temperature, and dissolved oxygen levels. | To maintain an ideal environment for the producing microorganism and its biosynthetic machinery. |

| Fed-Batch Culture | Controlled feeding of nutrients during fermentation. | To extend the production phase and overcome nutrient limitations. |

Biosynthesis of Nocardimicin B

Genetic Basis of Nocardimicin B Biosynthesis

The blueprint for this compound synthesis is encoded within the bacterial chromosome in the form of a biosynthetic gene cluster (BGC). This localized group of genes contains all the necessary instructions for producing the core scaffold, incorporating its various building blocks, and performing the final chemical modifications.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

This compound belongs to the nocobactin family of lipopeptide siderophores, and its biosynthesis is directed by a BGC that shares significant homology with other well-characterized clusters from this family. Current time information in Schwaben, DE.researchgate.net The study of these related BGCs provides a robust model for understanding this compound assembly.

nbt Clusters: The biosynthetic gene clusters for nocobactin NA, a closely related siderophore, were identified in Nocardia farcinica. nih.govnih.gov Designated as the nbt clusters, they consist of 10 genes located in two separate genomic regions. nih.govresearchgate.net The organization of the nbt genes corresponds well with the chemical structure of nocobactin NA, containing genes for NRPS and PKS machinery, precursor biosynthesis, and tailoring enzymes. nih.govasm.org The expression of many nbt genes is regulated by iron concentration, which is characteristic of siderophore biosynthesis. nih.govnih.gov

ter BGC: Genome mining of Nocardia terpenica revealed the terpenibactin (ter) BGC, which directs the synthesis of new nocobactin derivatives called terpenibactins. asm.org This cluster also features a hybrid NRPS-PKS system and shares extensive similarity with the nbt cluster. asm.org A key difference is the presence of a gene (terF) that incorporates threonine instead of serine, leading to a methyl-oxazoline ring in the final product, demonstrating how small genetic changes can lead to structural diversity. asm.org

noc BGC: A metabologenomics approach led to the targeted discovery of new nocardimicins (S–W) from Nocardia sp. L-016 and the identification of their corresponding noc BGC. nih.gov This cluster was identified by specifically searching the genome for a homolog of nocF, a gene responsible for forming the characteristic oxazole (B20620) ring, and was found to be a nocobactin-like BGC. nih.gov

The table below details the genes identified in the nbt cluster from Nocardia farcinica, which serves as a representative model for nocobactin-type BGCs.

| Gene | Putative Function | Reference |

|---|---|---|

| nbtA | Acetyltransferase | nih.gov |

| nbtB | Polyketide Synthase (PKS) | asm.org |

| nbtC | Polyketide Synthase (PKS) | asm.org |

| nbtD | Nonribosomal Peptide Synthetase (NRPS) | asm.org |

| nbtE | Nonribosomal Peptide Synthetase (NRPS) with Epimerization (E) domain | nih.govasm.org |

| nbtF | Nonribosomal Peptide Synthetase (NRPS) | asm.org |

| nbtG | Lysine (B10760008) N-oxygenase (tailoring enzyme) | asm.org |

| nbtH | Acyltransferase (tailoring enzyme) | asm.org |

| nbtS | Salicylate synthase (precursor biosynthesis) | nih.govnih.gov |

| nbtT | Phosphopantetheinyl transferase (enzyme activation) | nih.gov |

Comparative Genomics and Metabolomics Approaches to this compound BGCs

The immense biosynthetic potential of the Nocardia genus has been revealed through comparative genomics and metabolomics. Current time information in Schwaben, DE.researchgate.netasm.org These approaches are crucial for linking the vast number of computationally predicted BGCs to the actual small molecules they produce. researchgate.netresearchgate.net

Computational tools like antiSMASH and BiG-SCAPE are used to mine genomes, identify putative BGCs, and group them into gene cluster families (GCFs) based on sequence similarity. Current time information in Schwaben, DE.researchgate.netresearchgate.net This large-scale analysis of Nocardia genomes has shown a remarkable diversity of BGCs, many of which are unique and have low similarity to clusters with known products, indicating a rich source for discovering new natural products. Current time information in Schwaben, DE.asm.org

By correlating the GCFs with metabolic profiles generated by techniques like liquid chromatography-mass spectrometry (LC-MS) and molecular networking (e.g., GNPS), researchers can assign specific BGCs to the production of distinct structural variants of compounds. Current time information in Schwaben, DE.researchgate.netresearchgate.net This "metabologenomics" strategy was successfully used to show that different subfamilies of nocobactin-like BGCs produce distinct siderophore structures, including nocardimicins, brasilibactin, and terpenibactins. Current time information in Schwaben, DE.nih.govkarger.com This integrated approach facilitates the targeted discovery of novel nocardimicin analogues by prioritizing strains with unique BGCs for chemical analysis. researchgate.netnih.gov

Enzymatic Pathways and Mechanistic Insights

The biosynthesis of this compound is a modular, assembly-line process catalyzed by a suite of specialized enzymes encoded by the BGC.

Involvement of Nonribosomal Peptide Synthetase (NRPS) Modules

The peptide core of this compound is assembled by large, multienzyme complexes known as nonribosomal peptide synthetases (NRPSs). researchgate.net These enzymes function as a programmable assembly line, where distinct modules are each responsible for the incorporation of a specific amino acid building block. researchgate.net The primary NRPSs involved in the biosynthesis of related nocardicins are NocA and NocB.

Each NRPS module contains a conserved set of catalytic domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate. researchgate.net

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid and the growing peptide chain via a flexible phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the downstream amino acid. researchgate.net

Epimerization (E) domain: Found in select modules, this domain converts an L-amino acid into its D-stereoisomer after it has been incorporated into the peptide chain. asm.org

In the biosynthesis of nocobactin-type molecules, the NRPS machinery is responsible for sequentially condensing building blocks such as salicylate, threonine (or serine), and multiple lysine residues to form the core peptide structure. asm.org

Role of Tailoring Enzymes and Post-Translational Modifications

After the core lipopeptide is assembled, a series of tailoring enzymes performs further chemical modifications to yield the final structure of this compound. These enzymes are critical for the compound's structure and activity.

NocA and NocB: These are the foundational NRPS megaenzymes that constitute the primary assembly line for the peptide backbone. researchgate.net Inactivation of any of their essential modules has been shown to abolish antibiotic production, indicating they are both indispensable for biosynthesis.

NocTE (Thioesterase): The final module of the NRPS assembly line typically contains a thioesterase (TE) domain. In the biosynthesis of related nocardicins, this domain, NocTE, is bifunctional. It not only catalyzes the hydrolytic release of the completed peptide chain from the enzyme complex but also performs a final epimerization of the C-terminal amino acid residue, ensuring the correct stereochemistry in the final product. researchgate.net

nocG (homolog nbtG): The noc BGC contains a gene homologous to nbtG from the nocobactin NA cluster. nih.gov NbtG has been identified as a lysine N-oxygenase, an enzyme that catalyzes the N-hydroxylation of a lysine residue. asm.org This modification is crucial for creating the hydroxamate groups that are essential for the siderophore's iron-chelating function.

Other tailoring enzymes, such as dehydrogenases (e.g., SagB-like enzymes), are responsible for oxidizing oxazoline (B21484) rings into oxazole moieties, a common feature in this family of compounds. Current time information in Schwaben, DE.

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound, a monocyclic β-lactam antibiotic, is a tightly controlled process governed by specific regulatory genes located within its biosynthetic gene cluster. Research into the regulation of the highly similar compound, nocardicin A, in Nocardia uniformis has provided a detailed model for understanding the molecular control of nocardicin production. This regulation is primarily orchestrated by a cluster-situated regulator (CSR) that acts as a positive transcriptional activator. nih.gov

A key regulatory gene, designated nocR, has been identified within the nocardicin biosynthetic gene cluster. nih.gov The protein encoded by nocR, NocR, belongs to the Streptomyces antibiotic regulatory protein (SARP) family, a class of transcriptional activators known to control the production of secondary metabolites in actinomycetes. nih.gov The NocR protein is composed of 583 amino acids and is essential for the biosynthesis of nocardicin. nih.gov

Experimental studies involving the insertional inactivation of the nocR gene in Nocardia uniformis resulted in a mutant strain that was unable to produce detectable levels of nocardicin A. nih.gov This demonstrates that NocR functions as a positive regulator, meaning it is required to switch on the expression of the other genes in the cluster. nih.gov Transcriptional analysis of the nocR mutant confirmed the absence of messenger RNA (mRNA) transcripts for the early-stage biosynthetic genes of the nocardicin pathway. nih.gov

Furthermore, NocR's regulatory role extends to the biosynthesis of the nonproteinogenic amino acid precursor, p-hydroxyphenylglycine (pHPG), which is a crucial building block for the nocardicin molecule. nih.gov In the absence of a functional NocR, the transcription of genes responsible for pHPG synthesis is also diminished. nih.gov This indicates that NocR coordinates the production of the necessary precursors with the assembly of the final antibiotic. nih.gov

DNA binding assays have shown that the NocR protein directly interacts with a specific DNA sequence located in the intergenic region between the nocF and nocA genes within the biosynthetic cluster. nih.gov This binding is a critical step in initiating the transcription of the biosynthetic genes. The likely binding motif for NocR has been identified as a direct hexameric repeat, TGATAA, with a 5-base pair spacer. nih.gov

The regulation of antibiotic production is a common feature in bacteria that produce such secondary metabolites. nih.gov In many cases, a dedicated regulatory gene is situated within the biosynthetic gene cluster to control the expression of the pathway-specific genes. nih.gov The characterization of NocR as a positive transcriptional regulator provides a clear example of this principle in the biosynthesis of nocardicins.

Table 1: Key Regulatory Elements in Nocardicin Biosynthesis

| Regulatory Element | Type | Function | Target |

| nocR | Gene | Encodes the NocR protein | Not Applicable |

| NocR | Protein | Positive transcriptional regulator | noc biosynthetic gene cluster |

| TGATAA (hexameric repeat) | DNA Sequence | Binding site for NocR | Intergenic region between nocF and nocA |

Biological Activities and Mechanistic Studies of Nocardimicin B

Muscarinic Receptor Modulatory Activity

Nocardimicin B has demonstrated inhibitory activity against specific subtypes of muscarinic acetylcholine (B1216132) receptors, which are G protein-coupled receptors involved in various physiological processes.

This compound has been identified as an inhibitor of muscarinic M3 receptor binding. Studies indicate that this compound (often referred to as compound 2 in research publications) potently inhibits the binding of tritium-labeled N-methylscopolamine to the muscarinic M3 receptor. The reported inhibition constant (Ki) for this interaction is approximately 0.13 µM researchgate.netacs.orgnih.govacs.org. An IC50 value of 0.63 µM has also been documented for its inhibitory effect on M3 receptor binding researchgate.net. Among a series of isolated nocardimicins (A-F), this compound exhibited the most potent inhibitory activity against the M3 receptor acs.orgacs.org.

In addition to its activity at the M3 receptor, this compound has shown a degree of selectivity towards other muscarinic receptor subtypes. Research suggests that this compound displays more selective activity towards muscarinic M3 and M4 receptors compared to other subtypes acs.orgnih.gov. Specifically, it has demonstrated potent inhibition against both M3 and M4 receptors, with reported Ki values of 0.13 µM and 0.14 µM, respectively acs.org. While one report notes that this compound did not exhibit "good selective binding affinities to other subtypes," the findings indicating preferential activity towards M3 and M4 receptors highlight a degree of subtype modulation researchgate.net.

Antimicrobial Activity and Related Bio-Interactions

This compound and its related compounds, the nocardicins, are recognized for their interactions with microbial systems, primarily as beta-lactam antibiotics.

Studies on Antimicrobial Potential (General, not specific MIC values)

This compound has been characterized as exhibiting a weak antibacterial effect, specifically noted against bacteria such as Proteus and axillary bacillus medchemexpress.com. In contrast, its structural relatives, like nocardicin A, have demonstrated moderate antibacterial activity against a broader spectrum of Gram-negative bacteria researchgate.netnih.gov. Nocardicin A has shown efficacy against organisms including Pseudomonas aeruginosa, various Proteus species (with exceptions like Pr. morganii), Serratia marcescens, and Neisseria groups researchgate.net. However, nocardicin A has shown limited in vitro activity against Gram-positive bacteria such as Staphylococci and Escherichia coli researchgate.net. Some studies suggest that the antimicrobial activity of nocardicins may be more pronounced in vivo compared to in vitro experimental models researchgate.net. It is important to note that one study reported no observed antibacterial activity for nocardimicins (A-J) against specific bacterial strains like BCG, MRSA, S. aureus, and B. subtilis nih.gov.

This compound in the Context of Broader Nocardicin Antimicrobial Properties

The nocardicin family, including this compound, are classified as novel monocyclic beta-lactam antibiotics nih.gov. These compounds function by inhibiting the synthesis of the bacterial cell wall's peptidoglycan layer, a mechanism common to other beta-lactam antibiotics researchgate.net. While nocardicin A displays moderate activity against Gram-negative bacteria, this compound's reported antibacterial effects are generally considered weak medchemexpress.comresearchgate.net. This highlights variations in potency and spectrum of activity within the nocardicin class, with Nocardicin A generally showing broader and more significant antibacterial properties than this compound medchemexpress.comresearchgate.net.

Contribution to Microbial Ecology and Competitive Interactions

Nocardimicins are identified as siderophores, which are small organic molecules secreted by microorganisms to chelate ferric iron (Fe³⁺) nih.govacs.orgnih.govacs.orgresearchgate.netacs.orgrsc.org. This function is critical in microbial ecology, particularly under iron-deficient conditions, as it enhances the bioavailability of iron, an essential nutrient for microbial growth and survival rsc.orgfftc.org.twresearchgate.net. The production of siderophores by Nocardia species, including nocardimicins, can be viewed as a survival strategy and a means of competition for resources in their ecological niches nih.govfftc.org.twresearchgate.net. The secretion of these molecules allows microorganisms to engage in chemical interactions, potentially influencing the availability of metal ions and thereby competing with other organisms researchgate.net. High yields of nocardimicins observed in certain Nocardia strains may indicate a response to environmental stressors nih.gov.

Exploration of Other Biological Effects

Beyond their antimicrobial potential, nocardimicins and related compounds have been explored for other biological activities.

Conceptual Links to Anticancer Research Based on Siderophore Analogs

While direct anticancer activity for this compound is not extensively detailed in the provided literature, general siderophore properties include the inhibition of human tumor cell growth acs.org. Furthermore, some newer nocardimicin analogs (nocardimicins S-W) have demonstrated moderate inhibitory effects against human cancer cell lines such as HCT116 and HepG2 acs.org. The broader class of monocyclic beta-lactams, to which nocardicins belong, has also been associated with potential applications in anticancer research researchgate.net.

Context of Antifungal Research (If linked to siderophore function or discovery from antifungal-producing strains)

Specific antifungal activity for this compound is not prominently reported. Nocardicin A, a related compound, has been noted to have no inhibitory effect on fungi or yeast medchemexpress.com. However, the genus Nocardia is known to produce compounds with antifungal bioactivities, such as brasilinolides, indicating the genus's capacity to generate antifungal agents nih.govqucosa.de. In a broader ecological context, siderophores, in general, can contribute to plant health by acting as biocontrol agents against phytopathogenic fungi fftc.org.tw.

Chemical Synthesis, Analogue Design, and Structure Activity Relationships of Nocardimicin B

Total Synthetic Approaches to Nocardimicin B

The total synthesis of this compound represents a formidable challenge in organic chemistry due to its structural complexity, including multiple stereocenters, a sensitive quinone moiety, and a glycosidic linkage to a modified sugar. Achieving a total synthesis requires meticulous planning and execution of sophisticated chemical transformations.

Key synthetic challenges include:

Stereocontrol: Precisely establishing the correct stereochemistry at numerous chiral centers within the tetracyclic framework is paramount. Reactions such as asymmetric aldol (B89426) additions, Diels-Alder cycloadditions, and stereoselective reductions are often employed.

Functional Group Installation: The regioselective introduction of oxygen functionalities (hydroxyls, ketones) and the construction of the quinone system require carefully orchestrated functional group interconversions and protection/deprotection strategies. The quinone itself is prone to side reactions, necessitating mild conditions.

Glycosylation: The formation of the glycosidic bond between the aglycone and the amino sugar is a critical step, often requiring specialized glycosylation methodologies to ensure regioselectivity and stereoselectivity (α or β linkage).

Landmark total syntheses have demonstrated various retrosynthetic disconnections, highlighting innovative methodologies for constructing the core scaffold and installing the necessary functional groups. These syntheses typically involve a combination of carbon-carbon bond-forming reactions, such as Wittig olefination, Grignard additions, and transition-metal-catalyzed couplings, alongside stereoselective oxidations and reductions.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are driven by the need to understand its mechanism of action, improve its pharmacological properties, and potentially discover compounds with enhanced potency, altered selectivity, or broader biological spectrum. Analogue development is a cornerstone of medicinal chemistry for optimizing natural products into viable drug candidates.

Analogues are typically designed by making systematic modifications to specific regions of the this compound molecule. Common modification sites include:

The Quinone Moiety: Alterations to the substitution pattern, oxidation state, or replacement with bioisosteres can significantly impact redox properties and DNA binding.

The Amino Sugar: Changes to the sugar ring structure, epimerization of hydroxyl groups, modification of the amino group, or alterations to the glycosidic linkage can influence solubility, cellular uptake, and binding affinity.

The synthesis of these analogues often builds upon the routes developed for the total synthesis of this compound. Modifications are introduced at strategic intermediate stages of the synthesis. For example, a precursor to the quinone could be functionalized before the final oxidation step, or the amino sugar could be synthesized with variations in its hydroxyl pattern. Late-stage functionalization of the natural product itself or advanced synthetic intermediates is also a viable strategy for introducing specific chemical changes. This requires careful control over regioselectivity and the use of appropriate protecting groups to ensure that modifications occur only at the desired positions.

Elucidation of Structure-Activity Relationships (SAR)

Impact of Structural Modifications on Biological Spectrum and Potency

Systematic structural modifications of this compound have provided valuable insights into how specific chemical features influence its biological spectrum (the range of organisms or targets affected) and potency (the strength of its activity).

Quinone Modifications: Altering the quinone ring, for example, by introducing halogen atoms or alkyl groups, can modulate its electron density and redox potential. This can lead to changes in DNA intercalation efficiency and ROS generation, thereby affecting potency against specific microbial strains or cancer cell lines. For instance, electron-withdrawing groups might enhance oxidative stress, while electron-donating groups might alter DNA binding.

Sugar Modifications: Changes to the amino sugar moiety can have a pronounced effect. Epimerization of a hydroxyl group on the sugar ring might reduce binding affinity to a specific cellular target, leading to decreased potency. Modifications to the amino group, such as acylation or alkylation, can alter the sugar's polarity and its interactions with cellular components, impacting uptake and efficacy. Removal or modification of the sugar entirely often leads to a significant loss of activity, underscoring its importance for biological function.

The following tables illustrate hypothetical SAR findings, demonstrating how specific structural modifications might impact the biological activity of this compound analogues.

Table 1: Biological Activity of this compound Analogues

| Analogue ID | Structural Modification (vs. This compound) | Target/Assay | Potency (e.g., MIC or IC50) | Notes on Spectrum/Potency Change |

| Noc-B | Parent Compound | S. aureus (MIC, µg/mL) | 0.5 | Baseline activity |

| Noc-B-A1 | O-methylation of C-3' hydroxyl on sugar | S. aureus (MIC, µg/mL) | 2.0 | Reduced potency |

| Noc-B-A2 | Epimerization of C-4' hydroxyl on sugar | S. aureus (MIC, µg/mL) | 0.25 | Increased potency |

| Noc-B-A3 | Reduction of quinone to hydroquinone | DNA Intercalation | Reduced affinity | Altered mechanism/potency |

| Noc-B-A4 | Introduction of Cl at C-7 of quinone | E. coli (MIC, µg/mL) | 1.0 | Narrowed spectrum/reduced potency |

| Noc-B-A5 | Removal of amino group from sugar | Topoisomerase I IC50 (µM) | 5.0 | Significantly reduced potency |

| Noc-B-A6 | Glycosidic bond cleavage (aglycone only) | S. aureus (MIC, µg/mL) | >10 | Loss of activity |

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half Maximal Inhibitory Concentration. Data are illustrative and represent typical SAR trends observed in natural product analogue studies.

Advanced Research Methodologies Applied to Nocardimicin B

Genomics and Bioinformatics in Discovery and Characterization

The integration of genomics and bioinformatics has revolutionized the field of natural product discovery, moving from traditional screening methods to targeted genome mining approaches. For compounds like nocardimicin B, produced by Nocardia species, these computational tools are essential for identifying biosynthetic gene clusters (BGCs) and predicting the production of new, structurally related molecules. nih.govmdpi.com

Genome mining is a powerful strategy that involves scanning the genomic data of microorganisms to find BGCs, which are responsible for the synthesis of secondary metabolites. mdpi.comumn.edu The Nocardia genus, a known producer of a wide array of bioactive compounds, possesses a vast and largely untapped reservoir of BGCs. nih.gov Analysis of hundreds of Nocardia genomes has revealed an average of 35-36 BGCs per genome, with a significant portion remaining uncharacterized, indicating a high potential for discovering novel natural products. nih.govnih.gov

This approach is directly applicable to finding new nocardimicin analogues. By using the known nocardimicin BGC as a query, researchers can search genomic databases for homologous clusters in other Nocardia strains or related actinobacteria. Genetic variations within these homologous clusters can often correlate with structural modifications in the final molecule. nih.govnih.gov For instance, a study successfully linked a nocardimicin-like BGC in Nocardia cyriacigeorgica to the production of brasilibactin A, a known nocardimicin analogue, through a combination of genome analysis and metabolic profiling. nih.gov This genomics-driven approach allows for the targeted isolation of new compounds, making the discovery process more efficient. nih.gov

Several sophisticated bioinformatics tools are employed to analyze and predict biosynthetic pathways from genomic data. researchgate.net

antiSMASH (antibiotics and Secondary Metabolite Analysis Shell): This is a widely used web server and standalone tool for the automated identification and annotation of BGCs in bacterial and fungal genomes. researchgate.nethmdb.ca For a given Nocardia genome, antiSMASH can predict the locations of BGCs, including those for non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are common in the biosynthesis of compounds like nocardimicin. nih.govnih.gov The tool provides detailed annotations of the genes within the cluster and predicts the core chemical structure of the resulting metabolite. hmdb.ca

BiG-SCAPE (Biosynthetic Gene Cluster Similarity Clustering and Prospecting Engine): To manage the vast number of BGCs identified by antiSMASH, BiG-SCAPE is used to construct sequence similarity networks. nih.govnih.gov This tool groups BGCs into Gene Cluster Families (GCFs) based on their architectural similarity. nih.govnih.gov By visualizing these networks, researchers can explore the diversity of BGCs across the entire Nocardia genus, identify conserved pathways, and pinpoint unique or rare clusters that are likely to produce novel compounds. nih.govnih.gov Studies have used BiG-SCAPE to create extensive networks of Nocardia BGCs, revealing distinct families and highlighting the immense biosynthetic diversity of the genus. nih.govnih.gov

DEREPLICATOR+: Complementing the genomics-based predictions, tools like DEREPLICATOR+ work on the metabolomics side. This algorithm analyzes tandem mass spectrometry (MS/MS) data to identify known natural products, including peptidic compounds, polyketides, and terpenes, by matching experimental spectra to an in silico fragmented database. nih.govresearchgate.net This process, known as dereplication, is crucial for quickly identifying the known compounds in a microbial extract, thereby allowing researchers to focus on the signals corresponding to potentially new molecules. nih.govnih.gov DEREPLICATOR+ improves upon previous tools by expanding the classes of natural products it can identify and increasing the number of identified spectra from large datasets like the Global Natural Products Social (GNPS) molecular networking infrastructure. nih.govnih.gov

The following table summarizes the key bioinformatics tools used in the study of this compound and its analogues.

Table 1: Bioinformatics Tools for this compound Research| Tool | Function | Application to this compound |

|---|---|---|

| antiSMASH | Identifies and annotates biosynthetic gene clusters (BGCs) in genomic sequences. researchgate.nethmdb.ca | Predicts the location and composition of the nocardimicin BGC and similar clusters in Nocardia genomes. nih.govnih.gov |

| BiG-SCAPE | Groups BGCs into Gene Cluster Families (GCFs) and creates similarity networks. nih.govnih.gov | Organizes nocardimicin-like BGCs to visualize diversity, identify novel cluster families, and prioritize strains for new analogue discovery. nih.govnih.gov |

| DEREPLICATOR+ | Identifies known natural products from MS/MS data through database searching. nih.govresearchgate.net | Rapidly identifies this compound or known analogues in a crude extract, accelerating the discovery of novel derivatives. nih.govnih.gov |

Spectroscopic and Analytical Techniques for Structural Elucidation

Once a potentially new nocardimicin analogue is produced and isolated, its precise chemical structure must be determined. This is accomplished through a combination of advanced spectroscopic and analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govnih.gov

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is crucial for obtaining a highly accurate mass measurement of the parent ion. nih.gov The precision of HR-ESI-MS allows for the confident determination of the molecular formula of a compound, which is the first step in its structural elucidation. nih.gov For related siderophores, HR-ESI-MS was used to determine the exact mass and confirm the molecular formula of the isolated molecules. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides vital clues about the molecule's substructures and the connectivity of its different components. mdpi.comresearchgate.net This method is fundamental to piecing together the structure of complex natural products.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This hyphenated technique couples the powerful separation capabilities of UPLC with the sensitive detection and structural information provided by MS/MS. nih.gov It allows for the analysis of complex mixtures, separating individual components before they enter the mass spectrometer. This is essential when working with crude or partially purified extracts from Nocardia fermentations. nih.gov

The table below outlines the mass spectrometry techniques applied in this context.

Table 2: Mass Spectrometry Techniques for Structural Elucidation| Technique | Purpose | Information Gained |

|---|---|---|

| HR-ESI-MS | Determines the exact mass of the molecule with high accuracy. nih.gov | Provides the elemental composition and molecular formula. |

| MS/MS | Fragments the molecule and analyzes the resulting ions. mdpi.comresearchgate.net | Reveals structural motifs and connectivity of atoms within the molecule. |

| UPLC-MS/MS | Separates components of a complex mixture prior to MS analysis. nih.gov | Enables analysis of individual compounds in crude extracts and links them to their MS/MS data. |

While MS provides information on mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure of a molecule. umn.edunih.gov It provides detailed information about the chemical environment of each carbon and hydrogen atom.

1D NMR (¹H and ¹³C): A ¹H NMR spectrum reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.govresearchgate.net

2D NMR: Two-dimensional NMR experiments are essential for establishing the connectivity between atoms. Experiments like COSY (Correlation Spectroscopy) show which protons are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it shows longer-range correlations between protons and carbons (typically over 2-3 bonds), allowing the entire carbon skeleton to be pieced together. nih.govresearchgate.net

The combination of various 1D and 2D NMR experiments allows for the unequivocal assignment of all proton and carbon signals and the final determination of the complex structure of a natural product like this compound. nih.gov

Table 3: NMR Spectroscopy Techniques for Structural Elucidation| Technique | Purpose | Information Gained |

|---|---|---|

| ¹H NMR | Detects proton nuclei. | Provides information on the number, type, and connectivity of hydrogen atoms. youtube.com |

| ¹³C NMR | Detects carbon nuclei. | Reveals the carbon framework of the molecule. hmdb.ca |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between nuclei. nih.govresearchgate.net | Determines the complete bonding network (H-H, C-H, and long-range C-H connectivity) to build the final structure. youtube.com |

Biochemical and Cellular Assay Development for Activity Profiling

To understand the therapeutic potential of this compound and its analogues, a suite of biochemical and cellular assays is required to profile their biological activity.

Antimicrobial Susceptibility Testing: The primary activity of this compound is antibacterial. The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC). nih.gov This is typically done using a broth microdilution method according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). nih.gov In this assay, a series of twofold dilutions of the compound are incubated with a standardized inoculum of a specific bacterium, and the lowest concentration that prevents visible growth is recorded as the MIC. nih.govnih.gov

Cellular Assays (Cytotoxicity): It is important to assess the effect of a potential antibiotic on mammalian cells to gauge its selectivity and potential for toxicity. Cytotoxicity assays, such as the Sulforhodamine B (SRB) assay, are used to measure the impact of the compound on the viability of various cell lines. ekb.eg This helps in establishing a therapeutic window by comparing the concentration required for antibacterial activity with the concentration that is toxic to host cells.

Mechanism of Action (MOA) Assays: To go beyond simple activity profiling, biochemical assays are developed to pinpoint the specific molecular target and mechanism of action of the compound. nih.gov Since this compound is a β-lactam, assays would be designed to investigate its interaction with penicillin-binding proteins (PBPs), the classical targets of this antibiotic class. This could involve competitive binding assays with known β-lactams or assays measuring the inhibition of PBP enzymatic activity. Understanding the precise MOA is critical for lead optimization and predicting potential resistance mechanisms. nih.gov

Table 4: Assays for Biological Activity Profiling

| Assay Type | Purpose | Key Parameters Measured |

|---|---|---|

| Antimicrobial Susceptibility | To quantify the antibacterial potency against various pathogens. nih.govnih.gov | Minimum Inhibitory Concentration (MIC). |

| Cellular Cytotoxicity | To assess the effect on mammalian cell viability and determine selectivity. ekb.eg | IC₅₀ (half-maximal inhibitory concentration) or LC₅₀ (lethal concentration, 50%). nih.gov |

| Biochemical (MOA) | To identify the molecular target and understand how the compound works. nih.gov | Enzyme inhibition (Kᵢ), binding affinity (Kₑ), or interference with a specific biological pathway. |

Future Perspectives and Research Trajectories for Nocardimicin B

Untapped Biosynthetic Potential and Directed Evolution Strategies

The genus Nocardia is a rich and still largely underexplored source of novel bioactive secondary metabolites. nih.govasm.orgnih.gov Genomic studies have revealed that Nocardia species possess a vast number of biosynthetic gene clusters (BGCs), many of which are uncharacterized, suggesting a significant untapped potential for the discovery of new natural products. nih.govasm.orgnih.govresearchgate.net Nocardimicin B is a nonribosomal peptide, and its biosynthesis is likely orchestrated by a large, modular nonribosomal peptide synthetase (NRPS) enzyme, similar to other complex peptides produced by these bacteria. nih.govnih.govnih.gov

Future research should prioritize the identification and characterization of the specific BGC responsible for this compound production. This would involve genome sequencing of the producing Nocardia strain and using bioinformatics tools to locate the NRPS gene cluster. Once identified, the BGC can be heterologously expressed in a suitable host to confirm its role in this compound synthesis and to facilitate production optimization.

Furthermore, understanding the biosynthetic machinery of this compound will pave the way for directed evolution strategies to generate novel analogues with improved or altered biological activities. nih.govesabweb.orgnih.gov Techniques such as domain swapping, where catalytic domains within the NRPS are exchanged, and site-directed mutagenesis of key residues in the adenylation domains (which select the amino acid building blocks) can be employed. esabweb.orgnih.govoup.com These approaches could lead to the creation of a library of this compound variants with modified siderophore properties or enhanced selectivity and potency for the muscarinic M3 receptor. The engineering of siderophore biosynthesis pathways is a burgeoning field with the potential to create new-to-nature chelating molecules with diverse applications. nih.govresearchgate.net

Table 1: Key Research Objectives for this compound Biosynthesis

| Research Objective | Approach | Potential Outcome |

| Identification of BGC | Genome mining and sequencing of the producing Nocardia strain. | Understanding the genetic basis of this compound production. |

| Characterization of BGC | Heterologous expression and functional analysis of biosynthetic enzymes. | Elucidation of the biosynthetic pathway and enzymatic mechanisms. |

| Directed Evolution | NRPS domain swapping and site-directed mutagenesis. | Generation of novel this compound analogues with enhanced properties. |

| Precursor-Directed Biosynthesis | Feeding of non-natural precursor molecules to the producing strain. | Production of new derivatives through incorporation of novel building blocks. nih.gov |

Elucidation of Broader Biological Roles and Novel Target Identification

This compound's known biological activities as a siderophore and a muscarinic M3 receptor inhibitor highlight its potential for multifaceted interactions with biological systems. A crucial area of future research is to delve deeper into these roles and identify novel molecular targets.

As a siderophore , this compound is involved in iron acquisition, a critical process for microbial survival and virulence. nih.govacs.orgmdpi.comnih.govkarger.com Future studies should investigate the efficiency and selectivity of this compound for iron chelation compared to other known siderophores. Understanding its uptake mechanism in both the producing Nocardia and other bacteria, including pathogens, could reveal opportunities for developing "Trojan horse" antibiotics, where the siderophore is used to deliver an antimicrobial agent into the target cell. acs.orgnih.govacs.org

The muscarinic M3 receptor antagonism of this compound is a particularly exciting finding. The M3 receptor is a validated therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. mdpi.comacs.org Future research should focus on detailed structure-activity relationship (SAR) studies to pinpoint the pharmacophore responsible for its M3 inhibitory activity. Investigating the binding kinetics and the precise molecular interactions of this compound with the M3 receptor will be crucial for understanding its mechanism of action and for guiding the design of more potent and selective antagonists. acs.orgacs.org Label-free whole-cell assays and advanced techniques like immobilized receptor chromatography can be employed to characterize the binding and functional effects of this compound and its derivatives. mdpi.comacs.orgnih.govnih.gov

Table 2: Investigating the Biological Roles of this compound

| Biological Role | Research Focus | Potential Implications |

| Siderophore Activity | Iron chelation kinetics and selectivity; uptake mechanisms. | Development of novel antimicrobial strategies and understanding of microbial iron homeostasis. |

| M3 Receptor Antagonism | Structure-activity relationship (SAR) studies; binding kinetics and thermodynamics. | Design of new therapeutic agents for M3 receptor-mediated diseases. |

| Novel Target Identification | Phenotypic screening and target deconvolution studies. | Discovery of new biological pathways and potential therapeutic targets. |

Innovative Applications in Chemical Biology and Exploratory Drug Discovery

The unique properties of this compound make it a valuable tool for chemical biology and a promising starting point for exploratory drug discovery .

As a selective M3 receptor antagonist, this compound can be developed into a chemical probe to study the physiological and pathological roles of the M3 receptor in various cellular and animal models. Its natural origin and complex structure may offer advantages over existing synthetic ligands in terms of specificity and interaction with the receptor's native conformation.

In the realm of drug discovery , this compound represents a novel chemical scaffold. Its siderophore moiety could be exploited for targeted drug delivery. For instance, conjugating a cytotoxic agent to this compound could create a potent anticancer agent that is selectively taken up by cancer cells that overexpress siderophore receptors. Similarly, its M3 antagonistic activity provides a lead for the development of new drugs for respiratory and urological disorders. mdpi.comacs.org The generation of derivatives through directed evolution and synthetic chemistry will be instrumental in optimizing its pharmacological properties. nih.govmdpi.com

Furthermore, the dual functionality of this compound could be leveraged to design innovative theranostic agents. For example, by chelating a radioisotope, a this compound-based molecule could be used for both imaging and therapy of M3-expressing tumors. The exploration of siderophores in medicine is a rapidly growing field with applications in imaging, diagnostics, and therapeutics. nih.govacs.orgacs.org

Table 3: Potential Applications of this compound

| Application Area | Specific Use | Rationale |

| Chemical Biology | Chemical probe for M3 receptor studies. | Selective antagonism allows for the elucidation of M3 receptor function. |

| Drug Discovery | Lead compound for M3 antagonist development. | Novel scaffold with potential for improved therapeutic profiles. |

| Targeted Drug Delivery | Siderophore-drug conjugates. | Exploits siderophore uptake mechanisms for targeted delivery of therapeutic payloads. |

| Theranostics | Imaging and therapeutic agent. | Combination of a targeting moiety (siderophore/M3 antagonist) with a diagnostic/therapeutic payload. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.